2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
This compound features a 1H-imidazole core substituted with a hydroxymethyl group at position 5 and a benzylcarbamoyl-methyl moiety at position 1. A sulfanyl (-S-) bridge links the imidazole ring to an acetamide group, which is further substituted with a 3-methylphenyl group. Its synthesis likely involves multi-step reactions, including substitution, sulfonation, and coupling steps, analogous to methods described for related compounds (e.g., Scheme 1 in and procedures in ) .
Properties
IUPAC Name |
N-benzyl-2-[5-(hydroxymethyl)-2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-16-6-5-9-18(10-16)25-21(29)15-30-22-24-12-19(14-27)26(22)13-20(28)23-11-17-7-3-2-4-8-17/h2-10,12,27H,11,13-15H2,1H3,(H,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOXNXOAOLKVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzylcarbamoyl group: This step involves the reaction of the imidazole derivative with benzyl isocyanate or benzyl chloroformate in the presence of a base.
Attachment of the sulfanyl group: This can be done by reacting the intermediate with a thiol compound under suitable conditions.
Acetylation: The final step involves the acetylation of the intermediate to introduce the N-(3-methylphenyl)acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzylcarbamoyl group can be reduced to a benzylamine using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of thioether derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein binding.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares core motifs with several synthesized derivatives in the evidence, enabling a structural and functional comparison. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Core Heterocycle: The target compound uses a 1H-imidazole core, whereas W1 and Compound 29 employ a 1H-benzimidazole system.
Substituent Variations: Sulfanyl vs. Sulfonyl Groups: The target compound’s sulfanyl bridge (-S-) contrasts with the sulfonyl (-SO₂-) groups in Compound 27. Sulfonyl groups enhance electrophilicity and metabolic stability but may reduce cell permeability compared to sulfanyl linkages . Benzylcarbamoyl vs.
Acetamide Modifications :
- The 3-methylphenyl acetamide in the target compound differs from the 2,4-dinitrophenyl (W1) and bicyclic heptane (10VP91) groups. Bulky substituents like bicyclic heptane may improve target selectivity but complicate synthesis .
Biological Activity
The compound 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic molecule with potential biological activities. Its structure includes an imidazole ring, a sulfanyl group, and various functional moieties that suggest a diverse range of pharmacological properties. This article reviews the biological activity of this compound based on existing literature, synthesizing findings from various studies to provide a comprehensive overview.
The compound's IUPAC name is N-benzyl-2-[2-[2-(3-methylphenyl)acetamido]-5-(hydroxymethyl)imidazol-1-yl]acetamide . Its molecular formula is , indicating the presence of several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O3S |
| IUPAC Name | N-benzyl-2-[2-[2-(3-methylphenyl)acetamido]-5-(hydroxymethyl)imidazol-1-yl]acetamide |
| Structure | Structure |
The biological activity of this compound can be attributed to its structural components:
- Imidazole Ring : This moiety is known for its ability to interact with metal ions and participate in hydrogen bonding, which can influence enzyme activity and receptor interactions.
- Sulfanyl Group : This group may engage in nucleophilic attacks on electrophilic centers in biological molecules, potentially modifying protein functions.
- Hydroxymethyl Group : This functional group can undergo oxidation and may play a role in enhancing the compound's reactivity and bioactivity.
Antimicrobial Activity
Research indicates that compounds with imidazole and sulfanyl groups exhibit significant antimicrobial properties. For example, derivatives similar to the studied compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported that benzimidazole derivatives demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Properties
The imidazole ring's presence is also linked to anticancer activities. Compounds containing this moiety have been observed to inhibit cell proliferation in various cancer cell lines. For instance, hydroxymethyl derivatives have shown antiproliferative effects by inhibiting topoisomerase II, an essential enzyme for DNA replication .
Anti-inflammatory Effects
In vitro studies have indicated that imidazole derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of immune cell activity.
Case Studies
- Antimicrobial Efficacy : A study synthesized several benzimidazole derivatives, including those structurally related to our compound. These derivatives exhibited significant antibacterial activity against E. coli and S. aureus, with some compounds showing MIC values as low as 2 µg/ml .
- Anticancer Activity : Research on hydroxymethyl-substituted benzimidazoles revealed their capability to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
- Substitution on the Imidazole Ring : Alterations can enhance or reduce antimicrobial potency.
- Variation in the Sulfanyl Group : Different substituents may affect the reactivity and interaction with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
